Decitabine Impurity 6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Decitabine Impurity 6, also known as (3R,4S,6R)-6-Methoxytetrahydro-2H-pyran-3,4-diyl bis (4-methylbenzoate), is a chemical compound related to Decitabine . Decitabine is a cytosine analogue and an intravenously administered antineoplastic agent used to treat myelodysplastic syndromes .

Synthesis Analysis

Decitabine is activated by phosphorylation via deoxycytidine kinase resulting in 5-aza-dCMP, which is rapidly converted to 5-aza-dCTP, a good substrate for DNA polymerase alpha . Deamination of decitabine or 5-aza-dCMP results in a complete loss of activity . The stability of decitabine in various conditions has been studied using liquid chromatography–tandem mass spectrometry analysis .Molecular Structure Analysis

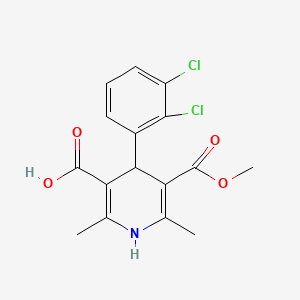

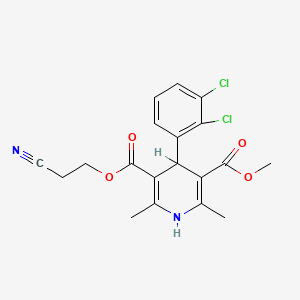

The molecular structure of Decitabine Impurity 6 is represented by the SMILES notation:O=C (C1=CC=C (C)C=C1)O [C@H] (CO [C@@H] (OC)C2) [C@H]2OC (C3=CC=C (C)C=C3)=O . Physical And Chemical Properties Analysis

Decitabine is an anticancer chemotherapy drug . Its stability has been investigated in diluted infusion bags and in sterile water reconstituted syringes at 4 °C for 0, 24, 48, and 72 h .Scientific Research Applications

Enhancing Anti-Tumor Immune Response

Decitabine Impurity 6 has been found to augment the activation and anti-tumor immune response of IFN-γ+ CD4+ T cells . This is achieved through enhancing IκBα degradation and NF-κB activation . The treatment promotes the proliferation and activation of sorted CD4+ T cells, with an increased frequency of IFN-γ+ Th1 subset and enhanced cytolytic activity both in vitro and in vivo .

Modulating T-cell Homeostasis

Decitabine Impurity 6 has been shown to modulate T-cell homeostasis . It promotes the generation and differentiation of regulatory T (Treg) cells and augments their immunosuppressive function . This effect has been observed both in vitro and in vivo .

Restoring Immune Tolerance

In the context of immune thrombocytopenia (ITP), Decitabine Impurity 6 has been found to restore immune tolerance . It achieves this by modulating Treg cells and inhibiting STAT3 activation . This effect has been observed in patients who received low-dose decitabine .

Treatment of Myelodysplastic Syndromes

Decitabine, the parent compound of Decitabine Impurity 6, is used to treat myelodysplastic syndromes . While the specific role of Decitabine Impurity 6 in this context is not clear, it’s possible that it may contribute to the therapeutic effects of the parent compound.

Research Use

Decitabine Impurity 6 is often used in research settings . It’s used as an analytical reagent and standard in various laboratory procedures .

Chromatography Standards

Decitabine Impurity 6 is used as a standard in chromatography . This helps in the identification and quantification of compounds in a mixture .

Safety And Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis of Decitabine Impurity 6 can be accomplished through a series of chemical reactions starting with commercially available starting materials.", "Starting Materials": ["5-Azacytidine", "Ethyl chloroformate", "Triethylamine", "Methanol", "Hydrogen chloride gas"], "Reaction": ["1. 5-Azacytidine is reacted with ethyl chloroformate and triethylamine in methanol to form the intermediate ethyl 4-(2-amino-1,3-thiazol-4-yl)butanoate.", "2. The intermediate is then treated with hydrogen chloride gas to form the final product, Decitabine Impurity 6."] } | |

CAS RN |

78185-66-7 |

Product Name |

Decitabine Impurity 6 |

Molecular Formula |

C22H24O6 |

Molecular Weight |

384.43 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

alpha-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)

phosphoryl]acetic acid](/img/structure/B601002.png)

![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)

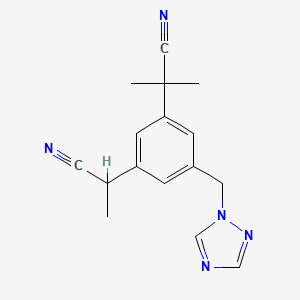

![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)